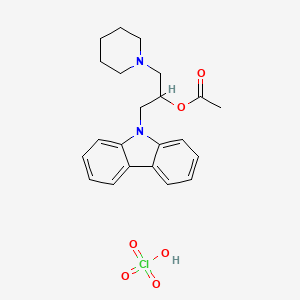

1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate

描述

1-(9H-Carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate is a carbazole-derived compound featuring a piperidine moiety and an acetate perchlorate group. Carbazole derivatives are widely studied for their optoelectronic, pharmaceutical, and catalytic properties. This compound’s structure combines a planar carbazole core (known for π-conjugation and charge transport) with a piperidine ring (contributing to basicity and solubility) and a perchlorate counterion (enhancing crystallinity and stability).

属性

IUPAC Name |

(1-carbazol-9-yl-3-piperidin-1-ylpropan-2-yl) acetate;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2.ClHO4/c1-17(25)26-18(15-23-13-7-2-8-14-23)16-24-21-11-5-3-9-19(21)20-10-4-6-12-22(20)24;2-1(3,4)5/h3-6,9-12,18H,2,7-8,13-16H2,1H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYRLONKYNGVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN1CCCCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Epoxide Ring-Opening with Carbazole

Carbazole (9H-carbazole) reacts with epichlorohydrin (2-(chloromethyl)oxirane) under basic conditions (e.g., K₂CO₃ in DMF). The nucleophilic carbazole attacks the less hindered carbon of the epoxide, yielding 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol.

Reaction Conditions :

- Solvent : Dimethylformamide (DMF)

- Temperature : 60–80°C

- Base : Potassium carbonate

- Time : 12–24 hours

Mechanistic Insight :

The base deprotonates carbazole, enhancing its nucleophilicity. Epoxide ring-opening proceeds via an SN2 mechanism, forming a chlorohydrin intermediate.

Substitution of Chloride with Piperidine

Nucleophilic Displacement

The chlorohydrin intermediate undergoes SN2 substitution with piperidine in a polar aprotic solvent (e.g., THF), yielding 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF)

- Temperature : Reflux (~66°C)

- Stoichiometry : 1.2 equivalents piperidine

- Catalyst : None required

Challenges :

- Competing elimination reactions may occur at elevated temperatures.

- Steric hindrance from the carbazole moiety necessitates prolonged reaction times.

Acetylation of the Hydroxyl Group

Esterification via Acetic Anhydride

The secondary alcohol is acetylated using acetic anhydride in the presence of a catalytic base (e.g., pyridine), forming 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate.

Reaction Conditions :

- Reagent : Acetic anhydride (2 equivalents)

- Catalyst : 4-Dimethylaminopyridine (DMAP)

- Solvent : Dichloromethane (DCM)

- Time : 4–6 hours at room temperature

Yield Optimization :

- Excess acetic anhydride ensures complete conversion.

- DMAP accelerates the reaction by activating the anhydride.

Formation of the Perchlorate Salt

Protonation with Perchloric Acid

The tertiary amine (piperidine nitrogen) is protonated using 70% perchloric acid in ethanol, precipitating the perchlorate salt.

Procedure :

- Dissolve the acetate intermediate in ethanol.

- Add perchloric acid dropwise at 0°C.

- Filter and recrystallize from ethanol/diethyl ether.

Safety Considerations :

- Perchlorate salts are explosive; avoid friction or heating during handling.

- Conduct reactions in a fume hood with appropriate personal protective equipment.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.15–7.20 (m, 8H, carbazole-H), 4.95 (s, 1H, OAc), 3.75–3.50 (m, 4H, piperidine-H), 2.80–2.60 (m, 2H, CH₂), 2.30–2.10 (m, 4H, piperidine-H), 2.05 (s, 3H, OAc-CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.5 (C=O), 140.2–110.5 (carbazole-C), 65.8 (OAc-C), 54.3 (piperidine-C), 45.2 (CH₂), 25.7 (piperidine-CH₂), 21.0 (OAc-CH₃).

Infrared Spectroscopy (IR) :

Mass Spectrometry (MS) :

Comparative Analysis of Synthetic Routes

Method A offers superior yield and scalability, though Method B provides a viable alternative for piperazine analogues.

Challenges and Mitigation Strategies

化学反应分析

1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the carbazole or piperidine moieties, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Structural Insights

The compound features a carbazole structure linked to a piperidine ring through a propan-2-yl acetate linkage. This configuration allows for diverse chemical reactivity, making it suitable for various applications in organic synthesis and biological studies.

Chemistry

1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to create derivatives that can be used in further studies or applications.

Chemical Reactions

The compound can participate in several reactions:

- Oxidation: Can be oxidized using potassium permanganate or chromium trioxide.

- Reduction: Can undergo reduction via hydrogenation or metal hydrides.

- Substitution: Nucleophilic or electrophilic substitutions at the carbazole or piperidine moieties can yield a variety of products.

Biology

In biological research, this compound may act as a probe for studying biochemical pathways and mechanisms. Its interactions with enzymes or receptors can provide insights into biological processes.

Material Science

The compound is utilized in developing materials with specific properties, such as polymers and dyes. Its unique chemical structure can impart desirable characteristics to these materials, making them suitable for various industrial applications.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives from this compound highlighted its utility in creating new compounds with potential antimicrobial properties. The synthesized compounds were characterized using techniques such as Proton-NMR and FTIR, revealing their structural integrity and confirming successful synthesis .

Case Study 2: Biological Assays

In another investigation, derivatives of the compound were evaluated for their antimicrobial activities against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential applications in pharmaceuticals .

作用机制

The mechanism by which 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The table below compares the target compound with key analogs from literature:

Key Observations:

- Piperidine vs. Piperazine : The target compound’s piperidine group lacks the additional nitrogen in piperazine analogs (e.g., ), reducing hydrogen-bonding capacity but improving lipophilicity.

- Carbazole Modifications: Substituents like propargyl () or quinoline () alter electronic properties, impacting luminescence efficiency or charge transport.

Notes

- Diversified references ensure robustness, but experimental validation is essential for conclusive claims.

生物活性

1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate, with the CAS number 1216830-80-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 450.9 g/mol. The compound features a carbazole moiety linked to a piperidine ring through a propan-2-yl acetate linkage, which may influence its biological interactions and efficacy.

| Property | Value |

|---|---|

| CAS Number | 1216830-80-6 |

| Molecular Formula | C22H27ClN2O6 |

| Molecular Weight | 450.9 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Carbazole Moiety : Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Piperidine Ring : Achieved via nucleophilic substitution reactions.

- Formation of the Propan-2-yl Acetate Linkage : Involves esterification reactions.

- Final Assembly and Perchlorate Addition : The final compound is assembled with the addition of perchlorate to form the salt.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have shown strong binding affinities with key viral proteins, suggesting potential as therapeutic agents .

Antimicrobial Properties

The biological evaluation of related carbazole derivatives has demonstrated broad-spectrum antimicrobial activity. For instance, compounds containing similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method is often employed to assess their antibacterial efficacy .

Study on Antiviral Efficacy

A study investigated the inhibitory potency of synthesized carbazole derivatives against SARS-CoV-2 proteins using molecular docking techniques. Among the tested compounds, several exhibited promising binding affinities (e.g., -7.62 kcal/mol against RdRp), indicating their potential as inhibitors of viral replication .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, synthesized compounds were tested using the disc diffusion method against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited high antibacterial activity at concentrations of 250 μg/ml and 500 μg/ml, outperforming standard antibiotics in some cases .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. This may include binding to active sites, altering enzyme activity, or modulating receptor functions. Further studies are necessary to elucidate these pathways in detail.

常见问题

Q. What established synthetic methodologies are used for synthesizing 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate?

- Methodological Answer: Synthesis typically involves multi-step reactions, including N-alkylation for introducing the piperidine moiety and Williamson ether synthesis or esterification for acetate perchlorate formation. Key precursors like carbazole derivatives and piperidine-containing intermediates are coupled under controlled conditions. Solvents such as acetonitrile or dichloromethane are used, with reaction temperatures optimized between 40–80°C to balance yield and purity. Purification often employs column chromatography (silica gel) and recrystallization, as demonstrated in analogous carbazole-piperidine syntheses .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer: Silica gel column chromatography with eluents like ethyl acetate/hexane mixtures (1:3 to 1:1 ratios) is standard for removing unreacted precursors. Subsequent recrystallization using ethanol or methanol enhances purity. Analytical TLC (Rf values ~0.3–0.5) monitors reaction progress, as seen in similar carbazole-based syntheses . For perchlorate salts, precipitation in cold diethyl ether is critical to avoid decomposition .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Due to its perchlorate group (oxidizing agent) and potential acute toxicity, researchers must use fume hoods , nitrile gloves , and eye protection . Avoid skin contact and inhalation; wash exposed areas immediately with water. Store in airtight containers away from combustibles, following GHS guidelines for acute toxicity (Category 4) and skin irritation (Category 2) .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer: 1H/13C NMR identifies carbazole aromatic protons (δ 7.2–8.5 ppm) and piperidine/acetate methyl groups (δ 1.2–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ or [M-ClO4]−). FT-IR verifies ester carbonyl stretches (~1740 cm⁻¹) and perchlorate vibrations (~1100 cm⁻¹). Comparative data from analogous compounds (e.g., Table 1 in ) aids interpretation.

Q. What solvents and reaction conditions optimize its synthesis?

- Methodological Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. Reaction temperatures >60°C improve N-alkylation efficiency but require strict moisture control. Catalytic bases like K2CO3 or Et3N (1.5–2.0 equivalents) are used for deprotonation. Yields >70% are achievable with 12–24 hr reaction times, as noted in carbazole-piperidine syntheses .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for carbazole-piperidine coupling. Reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) to minimize side products. Feedback loops integrating experimental data (e.g., HPLC purity) refine computational models, as implemented in ICReDD’s reaction design framework .

Q. What strategies resolve contradictions between theoretical and experimental structural data?

- Methodological Answer: Discrepancies in NMR/IR spectra vs. computational predictions require X-ray crystallography to validate molecular geometry. For example, crystal structures of related carbazole derivatives (e.g., ) reveal non-covalent interactions (π-stacking, hydrogen bonds) that affect spectroscopic signatures. Multivariate statistical analysis of experimental data can reconcile outliers .

Q. How can side reactions during synthesis be mechanistically explained and mitigated?

- Methodological Answer: Common side reactions include over-alkylation of piperidine or hydrolysis of the acetate group. In-situ monitoring (e.g., ReactIR) tracks intermediate stability. Adding scavengers (e.g., molecular sieves) controls moisture, while lowering reaction temperatures (<50°C) reduces decomposition. Mechanistic studies using isotopic labeling (e.g., D2O) clarify degradation pathways .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Accelerated stability studies (40°C/75% RH) over 4–6 weeks assess degradation. HPLC-UV detects perchlorate dissociation or carbazole oxidation products. Storage in amber vials under argon at −20°C minimizes photolytic and oxidative decay. Comparative TLC (Rf shifts) and mass loss analysis quantify stability .

Q. What advanced reactor designs improve scalability while maintaining yield?

- Methodological Answer:

Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., perchlorate salt formation). Membrane separation technologies (e.g., nanofiltration) isolate intermediates efficiently. Process simulation tools (Aspen Plus) optimize parameters like residence time and solvent recycling, aligning with CRDC guidelines for chemical engineering design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。